7-Amino-2-methylbenzothiazole

Overview

Description

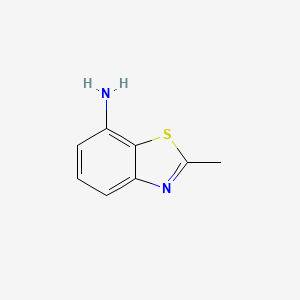

7-Amino-2-methylbenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an amino group at the 7th position and a methyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.

Mechanism of Action

Target of Action

7-Amino-2-methylbenzothiazole is a derivative of benzothiazole, which has been found to have significant biological activity. The primary targets of benzothiazole derivatives are often bacterial and viral proteins. For instance, some benzothiazole derivatives have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis . .

Mode of Action

Benzothiazole derivatives often work by binding to their target proteins and disrupting their normal function . For example, they may inhibit enzyme activity or prevent the protein from interacting with other molecules. The exact mode of action would depend on the specific target of this compound.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it targets the DprE1 enzyme like some other benzothiazole derivatives, it could disrupt the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This would inhibit the growth of Mycobacterium tuberculosis and potentially other bacteria.

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. If it inhibits a crucial bacterial enzyme like DprE1, it could lead to the death of the bacteria . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methylbenzothiazole typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound. One common method is the reaction of 2-aminobenzenethiol with methyl isothiocyanate under basic conditions to form the desired product . Another approach involves the cyclization of 2-aminobenzenethiol with methyl ketones in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous processes. The key steps include the preparation of 2-aminobenzenethiol, followed by its reaction with methyl isothiocyanate or methyl ketones under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives, amine derivatives.

Substitution: Alkylated or acylated benzothiazole derivatives.

Scientific Research Applications

7-Amino-2-methylbenzothiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

7-Amino-2-methylbenzothiazole can be compared with other benzothiazole derivatives such as 2-Aminobenzothiazole and 2-Methylbenzothiazole. While all these compounds share the benzothiazole core structure, the presence of different substituents at various positions imparts unique properties and activities to each compound . For instance, 2-Aminobenzothiazole is known for its antitumor activity, whereas 2-Methylbenzothiazole is used in the synthesis of dyes and pigments .

List of Similar Compounds

- 2-Aminobenzothiazole

- 2-Methylbenzothiazole

- 2-Phenylbenzothiazole

- 2-Hydroxybenzothiazole

Biological Activity

7-Amino-2-methylbenzothiazole (7-AMBT) is a significant derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of 7-AMBT, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

7-AMBT features a benzothiazole core with an amino group at the 7-position and a methyl group at the 2-position. Its chemical formula is , and it has been studied for its potential in various pharmacological applications due to its ability to interact with biological targets.

Target Proteins

The primary biological targets of 7-AMBT include bacterial and viral proteins. Notably, it has been shown to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the synthesis of arabinogalactan, a crucial component of the mycobacterial cell wall.

Mode of Action

Benzothiazole derivatives typically function by binding to target proteins, thereby disrupting their normal functions. This mechanism is critical in developing antimicrobial agents as well as anticancer drugs .

Antimicrobial Properties

Research indicates that 7-AMBT exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against various bacterial strains, outperforming standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of 7-AMBT

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Enterococcus faecalis | 8 | |

| Escherichia coli | 6.25 | |

| Pseudomonas aeruginosa | 12.5 |

Anticancer Activity

7-AMBT has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The compound's IC50 values in these studies ranged from 0.315 to 2.66 μM, indicating potent antiproliferative effects .

Table 2: Anticancer Activity of 7-AMBT

Case Studies and Research Findings

- Antibacterial Efficacy : A study synthesized various derivatives of benzothiazole, including those based on 7-AMBT, which demonstrated significant antibacterial activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Investigations : Another research effort focused on the design and synthesis of new benzothiazole derivatives, revealing that modifications at specific positions enhanced their cytotoxicity against cancer cells while maintaining selectivity towards normal cells .

- Multifunctional Applications : Recent trends in drug development highlight the potential of compounds like 7-AMBT to act on multiple biological targets, simplifying treatment regimens for complex diseases .

Properties

IUPAC Name |

2-methyl-1,3-benzothiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUECAJACKRIDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 7-Amino-2-methylbenzothiazole in the context of the research paper?

A1: The research paper focuses on the synthesis and application of isomeric sulfo-2-methylbenzothiazoles, including this compound, as precursors for creating photosensitizing polymethine dyes. The authors successfully synthesized this compound and utilized it as a starting material to create novel polymethine dyes. [] These dyes are particularly interesting due to their potential applications in fields like photography, where they can act as spectral sensitizers. The research delves into the impact of different substituents, including the sulfonic acid and sulfonamide derivatives of this compound, on the optical properties of the resulting dyes. This exploration provides valuable insights into the structure-property relationships of these compounds and their potential for various applications.

Q2: How does the position of the amino group in this compound affect the properties of the resulting dyes?

A2: The research paper explores the synthesis and properties of dyes derived from various isomers of amino-2-methylbenzothiazole, including the 4-, 5-, 6-, and 7-amino isomers. [] While the paper doesn't delve into specific comparisons between the 7-amino isomer and others regarding dye properties, it highlights that the position of the substituents on the benzothiazole ring directly influences the optical characteristics of the final polymethine dyes. This suggests that the position of the amino group in this compound plays a crucial role in determining the absorption and emission spectra of the resulting dyes. Further research focusing on comparative studies between these isomers would be needed to elucidate the specific effects of the 7-amino position on dye properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.